2,2,2-Trifluoro-1-(4-fluoro-2-methoxyphenyl)ethanone
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Overview
Description
4’-Fluoro-2’-methoxy-2,2,2-trifluoroacetophenone is a fluorinated acetophenone derivative. This compound is characterized by the presence of both methoxy and fluoro substituents on the aromatic ring, along with a trifluoromethyl group attached to the carbonyl carbon. These structural features impart unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-2’-methoxy-2,2,2-trifluoroacetophenone typically involves the introduction of the trifluoromethyl group to an acetophenone derivative. One common method includes the reaction of a fluoro-substituted acetophenone with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often require a polar solvent and a phase transfer catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity 4’-Fluoro-2’-methoxy-2,2,2-trifluoroacetophenone .
Chemical Reactions Analysis
Types of Reactions: 4’-Fluoro-2’-methoxy-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluoro or methoxy groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4’-Fluoro-2’-methoxy-2,2,2-trifluoroacetophenone has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4’-Fluoro-2’-methoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,2,2-Trifluoroacetophenone: This compound lacks the fluoro and methoxy substituents but shares the trifluoromethyl group, making it less versatile in certain applications.
4’-Methoxy-2,2,2-trifluoroacetophenone: Similar to 4’-Fluoro-2’-methoxy-2,2,2-trifluoroacetophenone but without the fluoro substituent, affecting its reactivity and applications.
Uniqueness: 4’-Fluoro-2’-methoxy-2,2,2-trifluoroacetophenone stands out due to the combined presence of fluoro, methoxy, and trifluoromethyl groups. This unique combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-fluoro-2-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-15-7-4-5(10)2-3-6(7)8(14)9(11,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMUAZZFDABXHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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